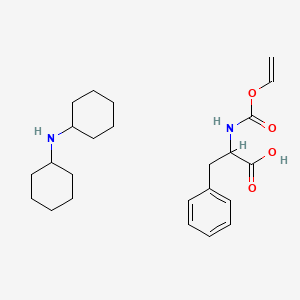

Benzyl 2-amino-1-(((3-amino-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)dithio)methyl)-2-oxoethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Bismuth(III) selenide can be synthesized through several methods, including:

-

Direct Combination Method: : This involves the direct reaction of elemental bismuth and selenium at high temperatures. The reaction typically occurs in a sealed quartz tube under vacuum to prevent oxidation.

-

Chemical Vapor Transport (CVT): : In this method, bismuth and selenium are reacted in the presence of a transport agent, such as iodine, which facilitates the transport of the reactants to the growth zone where the compound is formed.

-

Solvothermal Synthesis: : This involves dissolving bismuth and selenium precursors in a solvent and heating the solution in a sealed vessel. This method allows for better control over the size and morphology of the resulting crystals.

Industrial Production Methods

Industrial production of Bismuth(III) selenide typically involves large-scale versions of the direct combination method or chemical vapor transport, with careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Bismuth(III) selenide undergoes several types of chemical reactions, including:

-

Oxidation: : It can be oxidized to form bismuth oxide and selenium dioxide.

-

Reduction: : It can be reduced back to elemental bismuth and selenium under certain conditions.

-

Substitution: : It can undergo substitution reactions where selenium atoms are replaced by other chalcogen atoms like sulfur or tellurium.

Common Reagents and Conditions

Oxidation: Typically involves oxygen or other oxidizing agents at elevated temperatures.

Reduction: Often involves hydrogen gas or other reducing agents.

Substitution: Requires the presence of other chalcogen sources and appropriate reaction conditions to facilitate the exchange.

Major Products Formed

Oxidation: Bismuth oxide (Bi2O3) and selenium dioxide (SeO2).

Reduction: Elemental bismuth and selenium.

Substitution: Compounds like Bismuth(III) sulfide (Bi2S3) or Bismuth(III) telluride (Bi2Te3).

Scientific Research Applications

Bismuth(III) selenide has a wide range of scientific research applications, including:

-

Thermoelectric Devices: : Due to its high thermoelectric efficiency, it is used in devices that convert heat into electricity.

-

Topological Insulators: : It exhibits unique electronic properties that make it a candidate for use in quantum computing and spintronics.

-

Photovoltaics: : Its semiconductor properties are being explored for use in solar cells.

-

Catalysis: : It is used as a catalyst in various chemical reactions due to its surface properties.

-

Biomedical Applications: : Research is ongoing into its potential use in medical imaging and as a therapeutic agent.

Mechanism of Action

The mechanism by which Bismuth(III) selenide exerts its effects is primarily related to its electronic structure. As a topological insulator, it has a bulk bandgap like an ordinary insulator but conducts electricity on its surface through special surface states that are protected by time-reversal symmetry. This unique property allows it to conduct electrons with minimal resistance, making it highly efficient for various applications .

Comparison with Similar Compounds

Similar Compounds

- Bismuth(III) sulfide (Bi2S3)

- Bismuth(III) telluride (Bi2Te3)

- Antimony(III) selenide (Sb2Se3)

Comparison

Bismuth(III) selenide is unique among these compounds due to its higher thermoelectric efficiency and its status as a topological insulator. While Bismuth(III) telluride is also a well-known thermoelectric material, Bismuth(III) selenide offers better performance at certain temperature ranges. Additionally, its electronic properties make it more suitable for applications in quantum computing and spintronics compared to its sulfur and tellurium counterparts .

Properties

CAS No. |

7249-75-4 |

|---|---|

Molecular Formula |

C22H26N4O6S2 |

Molecular Weight |

506.6 g/mol |

IUPAC Name |

benzyl N-[1-amino-3-[[3-amino-3-oxo-2-(phenylmethoxycarbonylamino)propyl]disulfanyl]-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C22H26N4O6S2/c23-19(27)17(25-21(29)31-11-15-7-3-1-4-8-15)13-33-34-14-18(20(24)28)26-22(30)32-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H2,23,27)(H2,24,28)(H,25,29)(H,26,30) |

InChI Key |

ZSWABOZHRNOTPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CSSCC(C(=O)N)NC(=O)OCC2=CC=CC=C2)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate](/img/structure/B12800037.png)

![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)